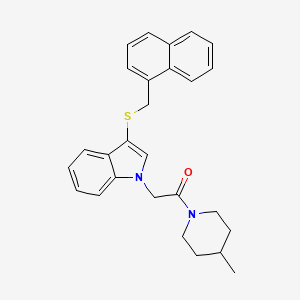

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and the reactants involved. Without specific details, it’s difficult to provide an accurate analysis .Aplicaciones Científicas De Investigación

Abstract

A phase I clinical trial tested a methanesulfonamide derivative, an acridine derivative, in 29 patients. The drug showed moderate to severe leukopenia and mild thrombocytopenia as toxic effects. Antitumor activity was noted in one patient with ovarian carcinoma, suggesting the need for Phase II studies (D. V. Von Hoff et al., 1978).

Transamination of Methionine

Abstract

The study aimed to investigate the transamination pathway of methionine in humans, revealing that methanethiol and its metabolites are formed via transamination of methionine. This finding could be significant for future studies on the role of methanethiol in hepatic encephalopathy (H. Blom et al., 1989).

Nonlinear Pharmacokinetics of CI‐912

Abstract

The study explored the pharmacokinetics of CI-912 (1,2-benziosoxazole-3-methanesulfonamide) in adults with refractory partial seizures, revealing that steady-state clearances were significantly lower than single-dose clearances. The research provides insights into the initial dosage for new patients (J. Wagner et al., 1984).

Phase I and II Trial of 4'-(9-acridinylamino)methanesulfon-m-anisidide in Acute Leukemia

Abstract

The trial assessed 4'-(9-acridinylamino)methanesulfon-m-anisidide in patients with acute leukemia in relapse. The study revealed that the drug could induce remission in heavily pretreated patients, suggesting its potential use in combination with other active drugs for leukemia treatment (Z. Arlin et al., 1980).

Endoscopic Removal of a Foreign Body in a Mexican Axolotl Using MS222

Abstract

This study described the use of tricaine methanesulfonate (MS222) to induce chemical restraint/general anesthesia in a Mexican axolotl for endoscopic retrieval of a gastric foreign body. The successful use of MS222 in this minimally invasive procedure highlights its potential as an effective anesthetic agent (P. Burns et al., 2019).

AMSA Toxicity in Patients with Abnormal Liver Function

Abstract

The study explored the relationship between pretreatment liver function abnormalities and myelosuppressive toxicity of 4′-(9-Acridinylamino) methanesulfon-m-anisidide (AMSA) in patients with leukemia and solid tumors. It suggested a dose reduction in patients with elevated bilirubin values due to the association between liver dysfunction, plasma clearance of AMSA, and the degree of myelosuppression (P. Mahal et al., 1981).

Direcciones Futuras

Propiedades

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S2/c1-3-4-6-10(15(2,11)12)9-5-7-16(13,14)8-9/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFDLSVZMOPWHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)

![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)

![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2447258.png)

![2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2447261.png)

![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2447264.png)

![4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/no-structure.png)

![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2447266.png)

![2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole](/img/structure/B2447270.png)

![1-(4-fluorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2447272.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2447273.png)

![5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447274.png)